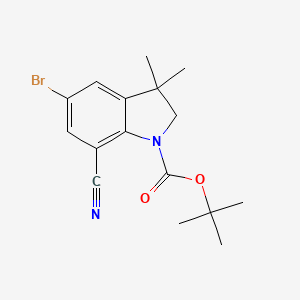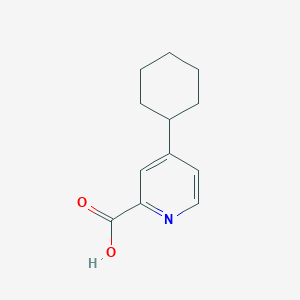
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl ring, with a cyclopropyl group and an ethanone moiety. This compound is often used in organic synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one typically involves the protection of a phenol group with TBDMS chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or cyclopropyl derivatives.
Applications De Recherche Scientifique
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one is used in various scientific research applications:
Chemistry: As a protecting group for phenols in organic synthesis.
Biology: In the study of enzyme mechanisms where phenolic groups need protection.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one involves the protection of phenolic hydroxyl groups, preventing unwanted side reactions during synthesis. The TBDMS group is stable under basic conditions but can be removed under acidic conditions or by using fluoride ions, revealing the free phenol group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(tert-Butyldimethylsilyl)oxy-1-butanol
- 4-(tert-Butyldimethylsilyl)oxy benzaldehyde
- 4-(tert-Butyldimethylsilyl)oxy-1-butanol
Uniqueness
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one is unique due to the presence of both a cyclopropyl group and a TBDMS-protected phenol. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C17H26O2Si |
|---|---|
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-cyclopropylethanone |
InChI |
InChI=1S/C17H26O2Si/c1-17(2,3)20(4,5)19-15-10-8-14(9-11-15)16(18)12-13-6-7-13/h8-11,13H,6-7,12H2,1-5H3 |
Clé InChI |
VZXHLMNQBUIVMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041912.png)
![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13041916.png)
![1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)
![3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)




![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041962.png)

